4-methylnaphthalene-1-sulfonyl Chloride

Vue d'ensemble

Description

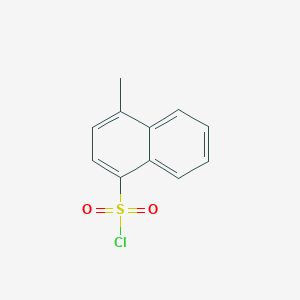

4-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₂S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

4-Methylnaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4-methylnaphthalene followed by chlorination. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents and thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

4-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives under specific conditions.

Applications De Recherche Scientifique

4-Methylnaphthalene-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into other functional groups.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-methylnaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .

Comparaison Avec Des Composés Similaires

4-Methylnaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Benzene-1-sulfonyl chloride: Similar in reactivity but derived from benzene instead of naphthalene.

Toluene-4-sulfonyl chloride:

Naphthalene-1-sulfonyl chloride: Similar to this compound but lacks the methyl group, leading to differences in reactivity and solubility.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Activité Biologique

4-Methylnaphthalene-1-sulfonyl chloride (C11H9ClO2S) is a sulfonyl chloride derivative that has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is primarily utilized in the synthesis of sulfonamide drugs, which exhibit a range of therapeutic effects, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its synthesis, characterization, and various biological effects supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylnaphthalene with chlorosulfonic acid. The resulting compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.

- Fourier Transform Infrared (FT-IR) Spectroscopy : Identifies functional groups present in the compound.

- Thin Layer Chromatography (TLC) : Assesses purity and separation of synthesized compounds.

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial activity. A study synthesized several Schiff base complexes from this compound and evaluated their antibacterial properties against various bacterial strains. The results showed that some complexes exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Complex 1 | E. coli | 31 ± 0.12 | 7.81 |

| Complex 2 | K. pneumoniae | 30 ± 0.12 | 7.81 |

| Complex 3 | S. aureus | Not active | - |

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity. The synthesized compounds were tested against common fungal strains, revealing varying degrees of effectiveness. For instance, some compounds demonstrated significant inhibition against Candida albicans, indicating their potential application in treating fungal infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of compounds derived from this compound have also been investigated. In vivo studies demonstrated that these compounds could reduce inflammation in animal models, suggesting their utility in developing new anti-inflammatory drugs. Furthermore, analgesic effects were noted, with some derivatives providing pain relief comparable to traditional analgesics .

Case Studies

Several case studies have documented the therapeutic potential of sulfonamide derivatives synthesized from this compound:

- Case Study on Antibacterial Efficacy : A study assessed the efficacy of a novel sulfonamide derived from this compound against multi-drug resistant E. coli. Results indicated a remarkable reduction in bacterial load in treated subjects compared to controls, showcasing its potential as a new therapeutic agent.

- Case Study on Anti-inflammatory Properties : In a controlled trial involving animal models with induced arthritis, treatment with a derivative resulted in decreased swelling and pain scores compared to untreated groups, highlighting its promise for inflammatory conditions.

Propriétés

IUPAC Name |

4-methylnaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEBLSWMOQCGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384185 | |

| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-11-7 | |

| Record name | 4-Methyl-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.